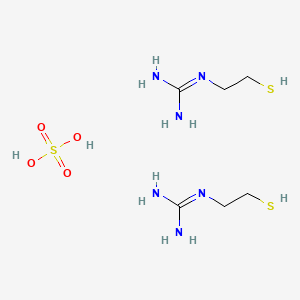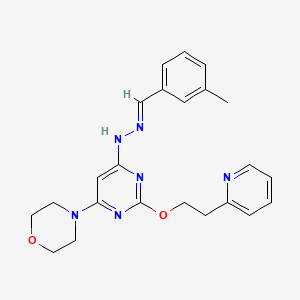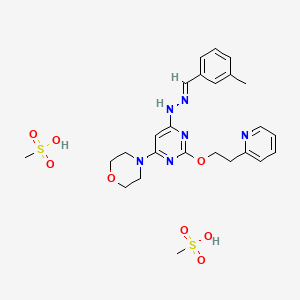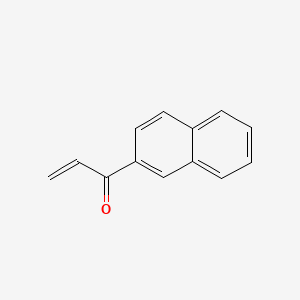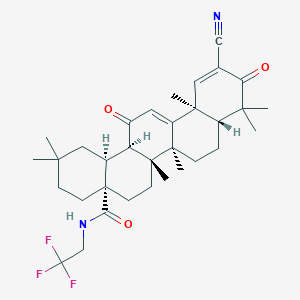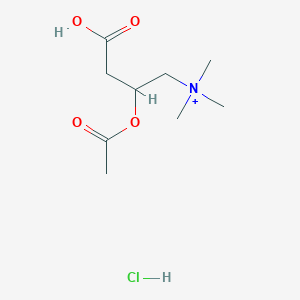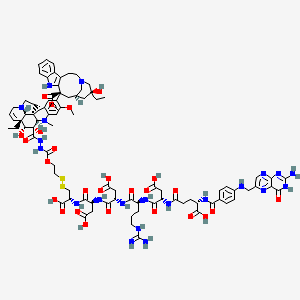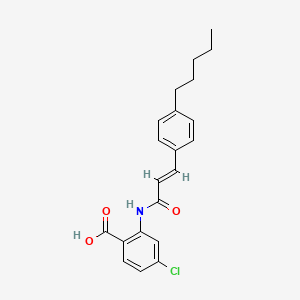![molecular formula C14H14O4S B1663103 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone CAS No. 72775-91-8](/img/structure/B1663103.png)
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone is a synthetic compound that belongs to the class of vitamin K analogs. It is commonly known as menadione or vitamin K3. Menadione is an essential nutrient that plays a crucial role in the blood clotting process. It is also used as a dietary supplement and in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Properties : Naphthoquinones, including variants similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, exhibit a range of pharmacological activities like antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis has been described in detail (Mbaveng & Kuete, 2014).
Antibacterial and Modulatory Activity : Derivatives of naphthoquinone, including structures similar to the compound , have been assessed for their antibacterial and modulatory activity. Computational models and in vitro studies suggest potential as antibacterial agents (Figueredo et al., 2020).
Electrochemical Properties for Biosensing : Naphthoquinone derivatives exhibit electroactive properties. An analysis of their redox reactions reveals potential applications in electrochemical biosensing, which can be sensitive to pH variations (March et al., 2008).
Binding to Serum Albumin Proteins : Certain naphthoquinone derivatives show selective binding to serum albumin proteins, which has implications for their cytotoxicity and potential therapeutic applications (Jali et al., 2014).
Synthesis and Biological Evaluation for Antiplatelet Activity : Thio-derivatives of naphthoquinones, including compounds structurally similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, have been synthesized and evaluated for their potential in treating thrombus formation. The structure-activity relationship indicates that certain modifications enhance antiplatelet activity (Monroy-Cárdenas et al., 2020).
Cytotoxic Activity of Derivatives : Synthesized naphthoquinone derivatives demonstrate cytotoxic activity against various tumor cell lines, indicating potential applications in cancer treatment (da Silva et al., 2012).
Antimicrobial Activity : Some naphthoquinone derivatives exhibit antimicrobial activity against bacteria and fungi, suggesting their potential in developing new drugs (Shakh et al., 2017).
Optical Properties in Pigmentation : Naphthoquinone-based pigments, including those with structural similarities, show variation in optical properties influenced by different substituents. This has implications in fields like pigment chemistry (Sako et al., 2017).
Synthesis of Novel Thio-Substituted Aminonaphthoquinones : Novel thio-substituted aminonaphthoquinones have been synthesized, potentially offering applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).
Propiedades
Número CAS |
72775-91-8 |
|---|---|
Nombre del producto |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone |
Fórmula molecular |
C14H14O4S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |
Clave InChI |
NJJAOZZTWPVIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Sinónimos |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



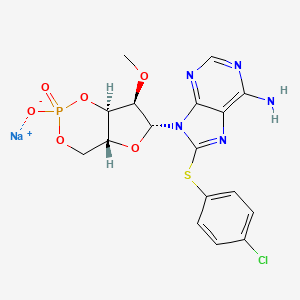
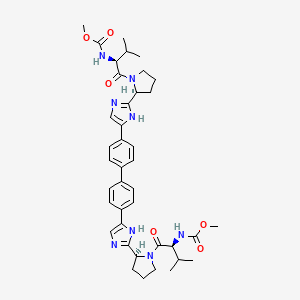
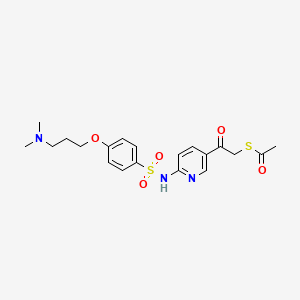
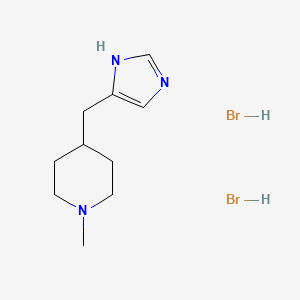
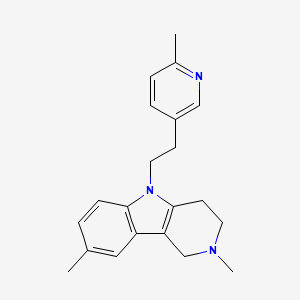
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
